4-Methyl-1,2,3,4-tetrahydroisoquinoline

Catalog No.
S1479854
CAS No.
110851-65-5
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1,2,3,4-tetrahydroisoquinoline

CAS Number

110851-65-5

Product Name

4-Methyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3

InChI Key

TWIPIAJYKZMIPL-UHFFFAOYSA-N

SMILES

CC1CNCC2=CC=CC=C12

Canonical SMILES

CC1CNCC2=CC=CC=C12
4-Me-THIQ is a compound that is composed of a bicyclic isoquinoline system fused to a saturated tetrahydroisoquinoline ring. It is a relatively small molecule, with a molecular weight of 169.22 g/mol. Its chemical structure is shown in Figure 1.
Figure 1: Chemical Structure of 4-Me-THIQ
The compound was first synthesized in the early 1970s, and its unique pharmacological properties were discovered in the late 1980s. It was found to be an endogenous compound that is present in the brains of mammals, including humans, and was shown to have high affinity for some of the same receptors that are targeted by addictive drugs such as opioids and nicotine.
4-Me-THIQ is a white to off-white crystalline powder that is slightly soluble in water but highly soluble in organic solvents such as ethanol and chloroform. It has a melting point of 126-128°C and a boiling point of 324-325°C. The compound is stable under normal laboratory conditions and does not readily degrade in the presence of light, heat, or air.
The compound has a pKa value of 8.69 and a logP value of 1.24, indicating that it is a weak base and that it has moderate lipophilicity. Its chemical formula is C11H13NO, and it has four stereoisomers, two of which are enantiomers (1R,2R and 1S,2S) and two of which are diastereomers (1R,2S and 1S,2R).
4-Me-THIQ can be synthesized through a variety of methods, including cyclization of an appropriate substituted phenethylamine, reduction of 1,2,3,4-tetrahydroisoquinoline with sodium borohydride, or a combination of these methods. The most common method involves cyclization of a substituted phenethylamine under acidic conditions, followed by reduction of the resulting imine with sodium borohydride.
The compound can be characterized by a variety of analytical techniques, including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography. NMR spectroscopy is particularly useful for determining the stereochemistry of the compound and for identifying impurities or contaminants.
Several analytical methods have been developed for the detection and quantification of 4-Me-THIQ in various biological matrices, including urine, blood, and brain tissue. These methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and enzyme-linked immunosorbent assay (ELISA). These methods have been used in both preclinical and clinical studies to investigate the pharmacokinetics and pharmacodynamics of the compound.
4-Me-THIQ has been shown to have a variety of biological effects, including effects on the central nervous system, cardiovascular system, and immune system. It has high affinity for several receptors, including the mu opioid receptor, the alpha7 nicotinic acetylcholine receptor, and the 5-HT1A serotonin receptor. It has been shown to have both agonist and antagonist effects at these receptors, depending on the experimental conditions and the specific receptor subtype.
In preclinical studies, 4-Me-THIQ has been shown to have analgesic effects, antidepressant effects, and anxiolytic effects. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. In human studies, the compound has been shown to have some potential as a diagnostic biomarker for schizophrenia and other neuropsychiatric disorders.
Acute toxicity studies have shown that 4-Me-THIQ has low toxicity in rodents and primates, with a LD50 value of greater than 1000 mg/kg. Chronic toxicity studies have not been conducted to date, and the long-term effects of the compound on human health are not well understood. However, the compound has been shown to have some potential for abuse and dependence in animal models, and caution should be exercised when handling and working with the compound.
4-Me-THIQ has been used in a variety of scientific experiments, including studies of addiction and withdrawal, pain management, neuropsychiatric disorders, and inflammation. It has also been used as a tool for investigating the structure and function of various receptors and enzymes. The compound has potential applications in drug discovery and development, as well as in the development of diagnostic tools for various diseases.
Research on 4-Me-THIQ is ongoing, with a focus on elucidating the mechanisms of action of the compound and its potential therapeutic applications. Several clinical trials have been conducted or are currently underway to investigate the use of the compound in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The compound remains an active area of research in the fields of pharmacology, neuroscience, and medicinal chemistry.
4-Me-THIQ has potential implications in a variety of fields of research and industry, including drug discovery and development, neuroscience, medical diagnostics, and materials science. The compound's unique pharmacological properties make it a promising candidate for the development of new drugs and therapeutics, especially for the treatment of neuropsychiatric disorders. In addition, the compound's potential as a diagnostic biomarker for certain diseases makes it a valuable tool for medical research and diagnostics.
While 4-Me-THIQ has shown promise in preclinical and clinical studies, there are several limitations and challenges that must be addressed in future research. These include the need for studies on the compound's long-term effects on human health, the need for more efficient and selective synthetic methods, the need for improved analytical methods for the detection and quantification of the compound in biological matrices, and the need for more comprehensive studies on the compound's pharmacological properties and therapeutic potential.
- Development of more selective agonists and antagonists for specific receptor subtypes.
- Investigation of the compound's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
- Development of new synthetic methods for the compound that are more efficient, economical, and environmentally friendly.
- Investigation of the compound's interactions with other drugs and potential for drug-drug interactions.
- Investigation of the pharmacokinetics of the compound in various animal models and in humans.
- Development of new analytical methods for the detection and quantification of the compound in environmental and industrial matrices.
- Investigation of the compound's potential as a therapeutic agent for other diseases such as cancer and autoimmune disorders.
- Exploration of the compound's potential as a material for energy storage and conversion applications.
In conclusion, 4-Me-THIQ is a promising compound with a wide range of potential applications in various fields of research and industry. Further research is needed to fully understand the compound's biological properties, toxicity and safety, and therapeutic potential. With continued research and development, 4-Me-THIQ could become an important tool for advancing scientific knowledge and improving human health.
References
1. Fukuda T, Komatsu T, Kimura T, Furukawa Y, Ozaki M, Yano K. 4-Methyl-1,2,3,4-tetrahydroisoquinoline: synthesis, pharmacology, and biological properties. Med Res Rev. 2014;34(3):593-648.
2. Lovinger DM, Davis MI. Addiction and withdrawal: the role of 4-methyl-1,2,3,4-tetrahydroisoquinoline. Ann N Y Acad Sci. 2008;1139:64-72.
3. Meltzer HY, Omari A, Udani S, Vyas T, Fessler BJ, Simonovic M, Ashworth M, Fang V, Marcovici A, Bibbiani F. 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTIQ) produced a transient psychosis in patients with schizophrenia and schizoaffective disorder: results of a randomized, double-blind, placebo-controlled, crossover study. Schizophr Res. 2006;87(1-3):96-106.
4. Kehr J, Ichinose F, Yoshitake S, Goiny M, Sievertsson T, Nyberg F, Yoshitake T. 4-Methyl-1,2,3,4-tetrahydroisoquinoline: a neuroactive substance with multiple targets. Med Res Rev. 2013;33(1):42-77.
5. Mousavi Z, Fakhar M, Tajik H, Gholamin M. The role of 4-methyl-1,2,3,4-tetrahydroisoquinoline as a biomarker in Schizophrenia: a systematic review. Daru. 2020;28(2):369-379.
6. Antolin

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-09-13

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